

The Environmental Fate of 6-Hepten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Hepten-1-ol

Cat. No.: B1582720

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Disclaimer: Direct experimental data on the environmental fate of **6-Hepten-1-ol** is not readily available in peer-reviewed literature. This guide, therefore, relies on predictive models and data from structurally similar compounds to provide a comprehensive assessment for researchers, scientists, and drug development professionals. All quantitative data presented herein are estimations and should be interpreted with this in mind.

Introduction

6-Hepten-1-ol (CAS No. 4117-10-6) is an unsaturated aliphatic alcohol with a characteristic floral and green odor.[1] It finds application as a flavoring agent and is a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[1] Given its potential for release into the environment during its production, use, and disposal, understanding its environmental fate is crucial for a comprehensive risk assessment. This technical guide summarizes the predicted environmental distribution and persistence of **6-Hepten-1-ol**, outlines standard experimental protocols for its assessment, and provides visualizations of key environmental processes.

Predicted Physicochemical Properties and Environmental Distribution

Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™, are valuable tools for estimating the physicochemical properties and environmental fate of chemicals when experimental data is unavailable.[2][3][4][5] The

predicted properties of **6-Hepten-1-ol** suggest a moderate potential for mobility in soil and a tendency to partition to the atmosphere.

Table 1: Predicted Physicochemical Properties of **6-Hepten-1-ol**

Property	Predicted Value	Method	Source
Molecular Weight	114.19 g/mol	---	[6]
Boiling Point	175.6 °C	EPI Suite™	EPI Suite™ Prediction
Vapor Pressure	0.15 mmHg at 25°C	EPI Suite™	EPI Suite™ Prediction
Water Solubility	5,830 mg/L	EPI Suite™	EPI Suite™ Prediction
Log Kow (Octanol-Water Partition Coefficient)	2.05	EPI Suite™	EPI Suite™ Prediction
Henry's Law Constant	1.88×10^{-5} atm-m ³ /mole	EPI Suite™	EPI Suite™ Prediction

Environmental Fate Pathways

The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Predictive models suggest that **6-Hepten-1-ol** is likely to be readily biodegradable. The BIOWIN™ model within EPI Suite™ predicts that the compound will undergo aerobic biodegradation.

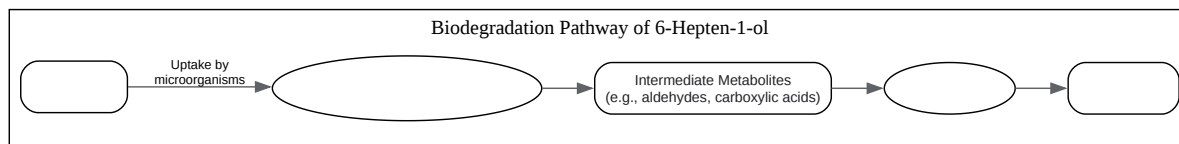
Table 2: Predicted Biodegradation of **6-Hepten-1-ol**

Model Prediction	Result	Interpretation	Source
Linear Biodegradation Model	Readily Biodegradable	Expected to undergo rapid and ultimate biodegradation in the environment.	EPI Suite™ Prediction
Non-Linear Biodegradation Model	Readily Biodegradable	Corroborates the linear model prediction.	EPI Suite™ Prediction
MITI Biodegradation Model	Readily Biodegradable	Suggests a high probability of passing the OECD 301C test.	EPI Suite™ Prediction

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

This method is a screening test for ready biodegradability in an aerobic aqueous medium.[\[7\]](#)[\[8\]](#)

- Principle: The test substance is incubated in a mineral medium with a mixed population of microorganisms. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.[\[7\]](#)
- Inoculum: A mixture of activated sludge, soil, and surface water is typically used to ensure a diverse microbial population.
- Test Conditions: The test is conducted in the dark at a controlled temperature ($25 \pm 1^{\circ}\text{C}$).[\[7\]](#)
- Measurements: Oxygen consumption is measured using a respirometer. The percentage degradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[\[7\]](#)
- Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 28-day period.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Caption: Predicted aerobic biodegradation pathway of **6-Hepten-1-ol**.

Photodegradation

The primary route of photodegradation for unsaturated alcohols in the atmosphere is through reaction with hydroxyl (OH) radicals. The AOPWIN™ model predicts a relatively short atmospheric half-life for **6-Hepten-1-ol**.

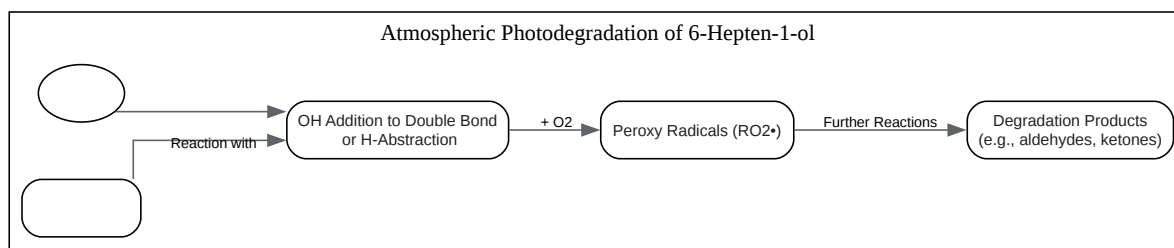
Table 3: Predicted Atmospheric Photodegradation of **6-Hepten-1-ol**

Parameter	Predicted Value	Interpretation	Source
OH Radical Reaction Rate Constant	4.14×10^{-11} cm ³ /molecule-sec	Indicates a rapid reaction with atmospheric OH radicals.	EPI Suite™ Prediction
Atmospheric Half-life	3.1 hours (assuming 1.5×10^6 OH/cm ³)	Suggests the compound will not persist in the atmosphere.	EPI Suite™ Prediction

Experimental Protocol: Atmospheric Degradation Rate Constant Measurement

Determining the rate of reaction with OH radicals typically involves relative rate studies in a smog chamber.

- Principle: The test substance and a reference compound with a known OH radical reaction rate constant are introduced into a smog chamber. OH radicals are generated (e.g., by photolysis of methyl nitrite), and the decay of both the test and reference compounds is monitored over time.
- Analytical Methods: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is commonly used to measure the concentrations of the compounds.
- Calculation: The rate constant for the test substance is calculated relative to the known rate constant of the reference compound.



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Caption: Predicted atmospheric degradation pathway of **6-Hepten-1-ol**.

Hydrolysis

Due to the absence of hydrolyzable functional groups, such as esters or amides, **6-Hepten-1-ol** is not expected to undergo hydrolysis under environmental conditions (pH 4-9). The HYDROWIN™ model predicts that hydrolysis will not be a significant environmental fate process.

Predicted Ecotoxicity

Predictive models can provide an initial assessment of the potential ecotoxicity of a substance to aquatic organisms. The ECOSAR™ program within EPI Suite™ estimates the acute and chronic toxicity of chemicals.

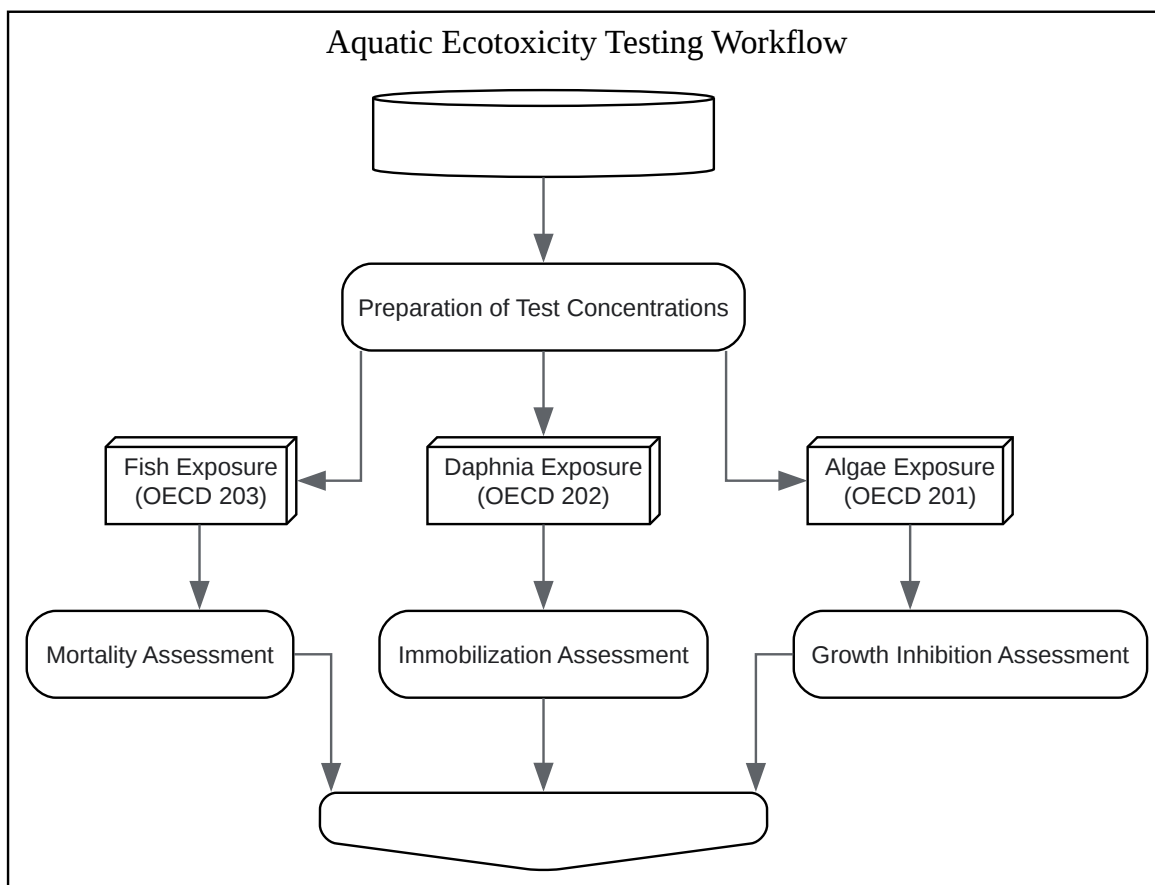
Table 4: Predicted Acute Aquatic Ecotoxicity of **6-Hepten-1-ol**

Organism	Endpoint	Predicted Value (mg/L)	Interpretation	Source
Fish (Fathead Minnow)	96-hr LC50	18.5	Moderately toxic	ECOSAR™ Prediction
Invertebrate (Daphnia magna)	48-hr EC50	12.3	Moderately toxic	ECOSAR™ Prediction
Green Algae	96-hr EC50	7.8	Toxic	ECOSAR™ Prediction

Experimental Protocols for Aquatic Ecotoxicity Testing

Standardized OECD guidelines are available for assessing the acute toxicity of chemicals to aquatic organisms.

- OECD 203: Fish, Acute Toxicity Test: Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the test organisms (LC50) is determined.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to the test substance for 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)



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Caption: Standard experimental workflow for aquatic ecotoxicity testing.

Conclusion

In the absence of direct experimental data, predictive models provide valuable insights into the likely environmental fate of **6-Hepten-1-ol**. The available predictions suggest that this compound is readily biodegradable and will not persist in the atmosphere. It is not expected to undergo hydrolysis. The predicted aquatic toxicity is in the moderate to toxic range. It is important to emphasize that these are model-based estimations. For a definitive environmental risk assessment, experimental studies following standardized protocols, such as those outlined in this guide, are essential.

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